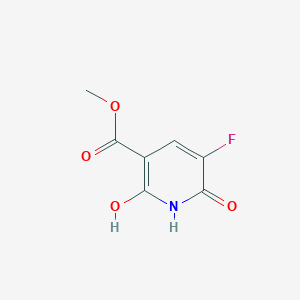

Methyl 5-fluoro-2,6-dihydroxynicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4/c1-13-7(12)3-2-4(8)6(11)9-5(3)10/h2H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFQAJJFUBORSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Fluoro 2,6 Dihydroxynicotinate

Historical and Contemporary Synthetic Approaches

Convergent and Linear Synthesis Strategies

A documented synthesis of a closely related compound, methyl 2,6-dihydroxy-5-fluoronicotinate, exemplifies a convergent approach. This method involves the condensation of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) in the presence of a base like sodium methoxide. The resulting intermediate is then reacted with methyl malonamate (B1258346), which leads to the formation of the dihydroxynicotinate ring. This cyclocondensation reaction efficiently assembles the core structure from relatively simple, non-heterocyclic precursors.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a single starting material. | Conceptually simple to plan. | Can be lengthy, leading to low overall yields. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, more efficient for complex molecules. | May require more complex planning and fragment synthesis. |

Novel Reaction Pathways for Nicotinate (B505614) Ring Formation

The formation of the pyridine (B92270) ring, the core of the nicotinate structure, is a critical aspect of the synthesis. Beyond classical methods, novel pathways for constructing substituted pyridine rings are continuously being developed. Many of these rely on cyclocondensation reactions, where acyclic precursors are brought together to form the heterocyclic ring.

The synthesis of pyridines can be achieved through the reaction of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. Variations of this approach, such as the Hantzsch pyridine synthesis, allow for the construction of a wide range of substituted pyridines from simple starting materials like β-ketoesters, aldehydes, and ammonia. While the Hantzsch synthesis typically yields dihydropyridines that require subsequent oxidation, modern modifications aim to provide the aromatic pyridine ring directly.

For the specific case of 2,6-dihydroxynicotinates, which exist in tautomeric equilibrium with 2,6-pyridinediones, the cyclization of precursors containing a 1,5-dicarbonyl structural unit is a viable and often employed strategy. The reaction of precursors with ammonia or an ammonia equivalent serves as a key ring-closing step. The biosynthesis of some pyridine rings in nature also proceeds through intermediates containing a 1,5-dione moiety, highlighting the fundamental importance of this structural motif in pyridine ring formation. nih.gov

Precursor Design and Selection in Synthesis

The judicious choice of starting materials and the methods for their functionalization are paramount to a successful synthesis. The preparation of Methyl 5-fluoro-2,6-dihydroxynicotinate necessitates careful consideration of how to introduce the fluorine, hydroxyl, and ester functionalities.

Halogenation Strategies for Pyridine Nuclei

Introducing a fluorine atom onto a pyridine ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic fluorination.

Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source, such as Selectfluor®. This method is particularly effective for the fluorination of dihydropyridines. nih.gov The reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a chlorine or bromine atom, from an electron-deficient pyridine ring with a nucleophilic fluoride (B91410) source like potassium fluoride or cesium fluoride. The reactivity of halopyridines towards nucleophilic aromatic substitution (SNAr) is significantly higher for fluoropyridines compared to their chloro-analogues, making the subsequent introduction of other functional groups potentially more facile. acs.org For instance, the synthesis of fluorinated pyridines can be accomplished through a tandem C-H fluorination and SNAr sequence. orgsyn.org

The choice between electrophilic and nucleophilic fluorination depends on the electronic nature of the pyridine substrate and the desired regioselectivity.

| Fluorination Method | Reagent Example | Substrate Requirement | Key Feature |

| Electrophilic Fluorination | Selectfluor® | Electron-rich pyridine or dihydropyridine (B1217469) | Direct C-H fluorination is possible. |

| Nucleophilic Fluorination | KF, CsF | Electron-deficient pyridine with a good leaving group | Halogen exchange (Halex) reactions are common. |

Esterification and Hydroxylation Techniques

The introduction of the methyl ester and hydroxyl groups are the final key transformations in the synthesis of this compound.

Esterification of the carboxylic acid group of a nicotinic acid precursor is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. orientjchem.org The reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. Alternative methods include the use of solid acid catalysts or converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with methanol. orientjchem.orgnih.gov

Hydroxylation to form the 2,6-dihydroxy substitution pattern is often an integral part of the ring-forming reaction itself, as seen in the cyclocondensation strategy mentioned earlier, which directly yields the dihydroxy (or pyridinedione) structure. Direct hydroxylation of a pre-formed pyridine ring at the 2- and 6-positions is challenging due to the inherent reactivity of the pyridine nucleus.

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key reactions provides insight into the reaction outcomes and allows for optimization.

The formation of the pyridine ring through cyclocondensation reactions generally proceeds via a series of nucleophilic additions and condensation steps. In the synthesis of methyl 2,6-dihydroxy-5-fluoronicotinate from ethyl fluoroacetate, ethyl formate, and methyl malonamate, the mechanism likely involves the initial formation of an enolate from ethyl fluoroacetate, which then acts as a nucleophile. Subsequent additions and cyclization with methyl malonamate and an ammonia source (derived from the malonamate) lead to the formation of the six-membered ring. The final steps would involve dehydration to yield the aromatic dihydroxypyridine system. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the intermediates.

The mechanism of electrophilic fluorination of pyridines with reagents like Selectfluor® is believed to proceed via a single electron transfer (SET) pathway. An electron is transferred from the pyridine to the fluorinating reagent, generating a radical cation intermediate. This is followed by the transfer of a fluorine atom. Computational studies on the fluorination of aromatic compounds with Selectfluor have provided evidence for this SET mechanism over a direct SN2-type attack.

The Fischer esterification mechanism is a well-established acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers then occurs, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Optimization Parameters for Synthesis Efficiency and Selectivity

The efficient and selective synthesis of this compound, a specialized fluorinated pyridine derivative, necessitates meticulous control over various reaction parameters. Optimization of these parameters is crucial for maximizing yield, minimizing by-product formation, and ensuring the desired regioselectivity of functional groups on the pyridine ring. The following subsections detail the key factors influencing the synthetic outcome.

Solvent System Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthesis of functionalized pyridines, influencing reaction rates, solubility of reactants and intermediates, and even the reaction pathway itself. In the synthesis of related fluorinated pyridines, a range of non-hydroxylic solvents have been explored to avoid undesirable side reactions, such as the displacement of the fluorine atom. nih.gov For instance, in Rh(III)-catalyzed C-H functionalization approaches to prepare multi-substituted 3-fluoropyridines, solvents like ethyl acetate (B1210297) have proven effective where nucleophilic alcoholic solvents like methanol or trifluoroethanol led to the displacement of fluoride. nih.gov

The polarity of the solvent can also significantly impact the reaction. For the synthesis of pyridine derivatives through condensation reactions, solvents like dichloromethane (B109758) have been found to be optimal in certain copper-catalyzed systems. thieme-connect.com In other cases, polar aprotic solvents may be preferred to facilitate the dissolution of reactants and stabilize charged intermediates. The selection of an appropriate solvent system is therefore a critical first step in optimizing the synthesis of this compound, requiring careful consideration of the specific reaction mechanism and the nature of the starting materials.

Table 1: Effect of Solvents on a Model Fluorinated Pyridine Synthesis

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | Methanol | <5 | nih.gov |

| 2 | 2,2,2-Trifluoroethanol (TFE) | <5 | nih.gov |

| 3 | Ethyl Acetate | 75 | nih.gov |

| 4 | Dichloromethane | 68 | thieme-connect.com |

Catalytic Systems and Ligand Design in Pyridine Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to construct complex molecules like this compound with high efficiency and selectivity. Transition-metal catalysis, in particular, has been extensively utilized for the functionalization of pyridine rings. thieme-connect.comnih.gov Catalysts based on rhodium, palladium, and copper have demonstrated utility in various C-H functionalization and cross-coupling reactions to introduce substituents onto the pyridine core. nih.govthieme-connect.com

Influence of Temperature, Pressure, and Stoichiometry

The physical parameters of a reaction, including temperature, pressure, and the stoichiometry of the reactants, are critical levers for controlling the reaction outcome. Temperature, in particular, can have a profound effect on both reaction rate and selectivity. In some copper-catalyzed syntheses of functionalized imidazo[1,2-a]pyridines, a significant decrease in yield was observed with increasing temperature, highlighting the need for careful temperature control. thieme-connect.com Conversely, in other systems, elevated temperatures may be necessary to overcome activation energy barriers.

Pressure can also be a significant factor, especially in reactions involving gaseous reagents or intermediates. For certain hydrogenation reactions in pyridine synthesis, operating at elevated pressures can improve reaction efficiency. rsc.orgresearchgate.net The stoichiometry of the reactants must also be carefully balanced. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of by-products and complicate purification. Therefore, a systematic study of the interplay between temperature, pressure, and reactant ratios is essential for optimizing the synthesis of this compound.

Table 2: Influence of Temperature and Pressure on a Model Pyridine Synthesis

| Entry | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 25 | 1 | 65 | rsc.org |

| 2 | 50 | 1 | 78 | rsc.org |

| 3 | 50 | 6 | 95 | rsc.org |

| 4 | 70 | 6 | 85 | rsc.org |

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. The production of this compound can be made more sustainable by focusing on atom economy, reaction efficiency, and the use of environmentally benign catalytic systems.

Atom Economy and Reaction Efficiency Enhancement

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com Reactions with high atom economy minimize the generation of waste, which is both environmentally and economically beneficial. jocpr.comrsc.org Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric by-products.

Biocatalytic and Organocatalytic Alternatives

In recent years, biocatalysis and organocatalysis have emerged as powerful tools for sustainable chemical synthesis. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media), and the use of renewable resources. rsc.org Research into the biocatalytic production of pyridine derivatives from biomass feedstocks is an active area of investigation and could provide a sustainable route to key intermediates for the synthesis of this compound. ukri.org

Organocatalysis, the use of small organic molecules as catalysts, provides an alternative to metal-based catalysts, which can be toxic and expensive. researchgate.netnih.gov Pyridine-based organocatalysts, for example, have been employed in a variety of chemical transformations. researchgate.net The development of organocatalytic methods for the construction and functionalization of the pyridine ring could lead to a more sustainable and environmentally friendly synthesis of this compound. acs.org

Process Intensification and Flow Chemistry Approaches

While specific research on the application of process intensification and flow chemistry for the synthesis of this compound is not extensively documented in publicly available literature, the principles of these advanced manufacturing technologies offer significant potential advantages for the production of complex heterocyclic compounds. This section will, therefore, discuss the prospective benefits and methodologies of applying flow chemistry to the synthesis of molecules structurally related to this compound, drawing on established successes in the synthesis of other fluorinated and heterocyclic compounds.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com Flow chemistry, a key tool in process intensification, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. drreddys.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater purity compared to traditional batch processing. pharmasalmanac.comnih.gov

For a multifunctional molecule like this compound, a synthetic route would likely involve several key reaction types, including fluorination, heterocyclic ring formation, and esterification. Flow chemistry has been shown to be particularly advantageous for such transformations.

Telescoping of Reactions and In-line Purification: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating and purifying intermediates. nih.gov This is achieved by connecting different reactor modules in sequence, with the output of one reactor directly feeding into the next. In-line purification techniques, such as the use of scavenger resins or liquid-liquid extraction units, can be integrated into the flow path to remove impurities, delivering a clean product stream. vapourtec.com This integrated approach significantly reduces waste, solvent usage, and manual handling. durham.ac.uk

Scalability and Reproducibility: Scaling up a chemical process from the laboratory to industrial production is often a significant challenge in batch manufacturing. Flow chemistry simplifies this process, as increasing the production volume can often be achieved by running the continuous reactor for a longer duration or by "numbering-up" – running multiple reactors in parallel. researchgate.net The well-defined and controlled environment of a flow reactor also ensures high reproducibility from run to run. vapourtec.com

The table below illustrates a comparative overview of the potential advantages of flow chemistry over traditional batch processing for key reaction types relevant to the synthesis of fluorinated nicotinic acid derivatives.

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage in Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | High surface area-to-volume ratio, excellent heat dissipation. | Improved safety and selectivity in exothermic reactions like fluorination. |

| Mass Transfer | Often limited by stirring efficiency, can lead to concentration gradients. | Efficient and rapid mixing, homogenous reaction environment. | Higher reaction rates and improved yields. |

| Reaction Time | Can be lengthy due to slow addition of reagents and heating/cooling cycles. | Significantly reduced due to rapid heat and mass transfer. | Increased throughput and process efficiency. |

| Safety | Large volumes of hazardous materials are often handled. | Only small quantities of reactants are present at any given time. | Minimized risk of accidents and thermal runaways. |

| Scalability | Often requires re-optimization of reaction conditions at each scale. | More straightforward scale-up by extending run time or numbering-up. | Faster transition from lab to production scale. |

| Process Control | Manual or semi-automated control of parameters. | Fully automated and precise control over temperature, pressure, and flow rates. | High reproducibility and product consistency. |

While a specific, validated flow chemistry synthesis for this compound has yet to be reported, the well-documented benefits of this technology in the synthesis of analogous fluorinated and heterocyclic compounds strongly suggest its potential for developing a safer, more efficient, and scalable manufacturing process for this and other complex pharmaceutical intermediates. nih.govorganic-chemistry.orgmdpi.com Future research in this area is likely to focus on adapting known synthetic transformations to continuous flow conditions to unlock these advantages.

Advanced Structural Elucidation and Spectroscopic Characterization

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of Methyl 5-fluoro-2,6-dihydroxynicotinate. By analyzing the vibrational modes of the molecule, specific band assignments can be made, offering a detailed portrait of its molecular structure.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The presence of hydroxyl (-OH) groups is typically indicated by a broad band in the region of 3400-3200 cm⁻¹. The intramolecular and intermolecular hydrogen bonding involving these groups can influence the shape and position of this band. The C=O stretching vibration of the ester group is anticipated to appear as a strong, sharp band around 1730-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring are expected in the 1600-1400 cm⁻¹ region. The C-F stretching vibration will likely produce a strong absorption in the 1100-1000 cm⁻¹ range. Other significant bands include C-O stretching of the ester and hydroxyl groups, and various C-H bending vibrations.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a pyridine derivative is often dominated by the ring breathing modes, which are highly characteristic of the substituted pyridine structure. For this compound, a strong, sharp band corresponding to the symmetric ring breathing vibration is expected. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=O stretching of the ester group will also be Raman active. The C-F bond, while strongly absorbing in the IR, may show a weaker Raman signal.

Interactive Data Table: Predicted Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (Broad) | Weak | Strong (IR) |

| Ester (C=O) | C=O Stretch | 1730-1715 | 1730-1715 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | 1600-1400 | Medium-Strong |

| Pyridine Ring | Ring Breathing | Weak | Strong | Strong (Raman) |

| Fluoro (-F) | C-F Stretch | 1100-1000 | Weak | Strong (IR) |

| Ester (C-O) | C-O Stretch | 1300-1200 | Medium | Strong (IR) |

| Methyl (-CH₃) | C-H Stretch | 2980-2950 | 2980-2950 | Medium |

| Aromatic C-H | C-H Stretch | 3100-3000 | 3100-3000 | Medium |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of this compound.

Isotopic Pattern Analysis:

HRMS provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. For this compound (C₇H₆FNO₄), the expected monoisotopic mass of the molecular ion [M]⁺˙ would be calculated with high precision. The presence of isotopes such as ¹³C will result in an [M+1]⁺˙ peak with a predictable relative abundance, further confirming the elemental composition.

Fragmentation Pathway Mapping:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to map the fragmentation pathways. The fragmentation of the molecular ion is expected to proceed through several characteristic losses. A common fragmentation pathway for methyl esters is the loss of a methoxy (B1213986) radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH). Another likely fragmentation involves the cleavage of the ester group, leading to the loss of a COOCH₃ radical. The pyridine ring itself can undergo characteristic fissions, although it is generally more stable. The presence of the fluorine and hydroxyl substituents will also influence the fragmentation pattern, potentially leading to the loss of HF or H₂O.

Interactive Data Table: Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| [M]⁺˙ | [M - •OCH₃]⁺ | •OCH₃ | Ion resulting from loss of the methoxy radical |

| [M]⁺˙ | [M - CH₃OH]⁺˙ | CH₃OH | Ion resulting from the loss of methanol |

| [M]⁺˙ | [M - •COOCH₃]⁺ | •COOCH₃ | Ion resulting from the loss of the entire methyl ester group as a radical |

| [M]⁺˙ | [M - H₂O]⁺˙ | H₂O | Ion resulting from the loss of water from the hydroxyl groups |

| [M]⁺˙ | [M - HF]⁺˙ | HF | Ion resulting from the loss of hydrogen fluoride (B91410) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure and transitions within this compound.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions, likely in the range of 200-300 nm. The presence of the hydroxyl and ester substituents will act as auxochromes, potentially causing a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may appear as shoulders on the more intense π → π* bands. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Fluorescence Spectroscopy:

While not all aromatic compounds are fluorescent, many pyridine derivatives exhibit fluorescence. If this compound is fluorescent, its emission spectrum will be at a longer wavelength (lower energy) than its absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity and pH. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups can influence the fluorescence behavior of the molecule.

Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Parameter | Predicted Range | Associated Electronic Transition |

| UV-Vis Absorption | λmax 1 | 200-250 nm | π → π |

| UV-Vis Absorption | λmax 2 | 260-300 nm | π → π |

| UV-Vis Absorption | Shoulder | > 300 nm | n → π* |

| Fluorescence Emission | λemission | > 320 nm | - |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring, while generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, is highly activated in this specific molecule by the presence of two strongly electron-donating hydroxyl groups. Conversely, the fluorine atom at the 5-position is susceptible to nucleophilic attack, a common reaction pathway for halogenated pyridines.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of Methyl 5-fluoro-2,6-dihydroxynicotinate are directed by the existing substituents. The two hydroxyl groups at positions 2 and 6 are powerful activating, ortho- and para-directing groups. The methyl carboxylate group at position 3 is a deactivating, meta-directing group, while the fluorine at position 5 is a deactivating but ortho- and para-directing group.

Given the powerful activating nature of the hydroxyl groups, electrophilic substitution is expected to occur at the only available position on the ring, which is position 4. This position is ortho to one hydroxyl group (position 6) and para to the other (position 2), making it highly activated.

Halogenation: Chlorination or bromination would likely proceed readily at the C4 position, even under mild conditions, due to the high activation conferred by the two hydroxyl groups. Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could be employed.

Nitration: Nitration is also anticipated to occur selectively at the C4 position. rsc.org Due to the activated nature of the ring, milder nitrating agents than the standard nitric acid/sulfuric acid mixture, which could cause degradation, might be preferable. researchgate.net For instance, treatment with nitric acid in acetic anhydride (B1165640) could yield the 4-nitro derivative. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Predicted Site of Substitution | Rationale |

| Halogenation | N-Bromosuccinimide (NBS) | C4 | Strong activation and ortho, para-direction from C2-OH and C6-OH groups. |

| Nitration | HNO₃ / Acetic Anhydride | C4 | The C4 position is the most nucleophilic due to the concerted activating effect of the hydroxyl groups. |

The fluorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing character of the pyridine ring nitrogen and the methyl carboxylate group. The reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion, which is a good leaving group. nih.gov

A wide range of nucleophiles can be employed in SNAr reactions with activated fluoroarenes and fluoropyridines. nih.govbeilstein-journals.org These include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the fluorine to form ethers.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can react to form the corresponding 5-amino derivatives.

Sulfur Nucleophiles: Thiolates can be used to introduce a thioether linkage.

The reaction typically requires a base and is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgresearchgate.net The presence of the electron-withdrawing ester group para to the fluorine atom further activates it towards nucleophilic attack. acgpubs.org

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Methanol (B129727) | NaH, THF | Methyl 5-methoxy-2,6-dihydroxynicotinate |

| Ammonia | NH₃(aq), heat | Methyl 5-amino-2,6-dihydroxynicotinate |

| Piperidine | K₂CO₃, DMF | Methyl 5-(piperidin-1-yl)-2,6-dihydroxynicotinate |

| Ethanethiol | NaH, DMF | Methyl 5-(ethylthio)-2,6-dihydroxynicotinate |

Reactions Involving Hydroxyl and Carboxylate Ester Moieties

The hydroxyl and methyl ester groups are key sites for further derivatization, allowing for the synthesis of a wide array of analogues.

The two hydroxyl groups at positions 2 and 6 can undergo typical reactions of phenolic hydroxyls. nih.govresearchgate.net

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) would yield the corresponding ethers. It may be possible to achieve selective mono- or di-alkylation by controlling the stoichiometry of the reagents.

Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., pyridine, triethylamine) would produce the corresponding esters. libretexts.org This is a common method for protecting hydroxyl groups or introducing new functional moieties. nih.gov

Glycosylation: The hydroxyl groups can serve as acceptors for glycosylation reactions, allowing for the attachment of sugar units to form O-glycosides. This typically involves reacting the molecule with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter.

The methyl ester group at the C3 position is a versatile handle for chemical modification.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis using a reagent like sodium hydroxide (B78521) in a water/methanol mixture is common.

Aminolysis: The ester can react with ammonia or primary/secondary amines, typically at elevated temperatures, to form the corresponding nicotinamide (B372718) derivative. This reaction provides a direct route to amides from the ester. researchgate.net

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester. This is useful for modifying the steric or electronic properties of the ester moiety. google.com

Like other hydroxypyridines, this compound can exist in several tautomeric forms. publish.csiro.aursc.orgnih.gov The dihydroxy form (A) can exist in equilibrium with two different hydroxypyridone forms (B and C).

Figure 1: Principal tautomeric forms of this compound.

Figure 1: Principal tautomeric forms of this compound.

Spectroscopic studies on 2,6-dihydroxypyridine (B1200036) itself have shown that the hydroxypyridone tautomer is the predominant form in various solvents, including water, ethanol, and DMSO. publish.csiro.au The equilibrium is influenced by solvent polarity, with more polar solvents favoring the more polar pyridone forms. publish.csiro.au Given this precedent, it is highly probable that this compound also exists predominantly in one or both of its hydroxypyridone tautomeric forms (B and C) in solution and in the solid state. These tautomeric equilibria are crucial as the different forms may exhibit distinct chemical reactivity.

Reduction and Oxidation Chemistry of this compound

The redox chemistry of this compound is primarily centered on the reactivity of its fluorinated pyridine core. The presence of the fluorine atom and the hydroxyl groups (which exist in tautomeric equilibrium with pyridone forms) significantly influences its behavior under both reductive and oxidative conditions.

Under reductive conditions, the primary transformation of interest is the hydrogenation of the pyridine ring to yield the corresponding fluorinated piperidine. This reaction is synthetically valuable as fluorinated piperidines are important structural motifs in medicinal chemistry. nih.gov However, a significant challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination pathway, which leads to the undesired non-fluorinated product. nih.gov

Research on related fluorinated pyridines has shown that the choice of catalyst and reaction conditions is critical to selectively achieve ring reduction without loss of the fluorine substituent. For instance, using a common heterogeneous palladium catalyst, such as palladium(II) hydroxide on carbon (Pd(OH)₂/C), in the presence of a strong Brønsted acid like aqueous HCl in methanol, has proven to be an effective system for the selective hydrogenation of fluorinated pyridines. nih.govacs.org The acid is believed to protonate the substrate and the product, which helps to suppress the hydrodefluorination side reaction. acs.org In contrast, other common heterogeneous catalysts or the omission of the acid often results in poor conversion and a higher proportion of the defluorinated side product. nih.govacs.org

Table 1: Catalyst Systems for Hydrogenation of Fluoropyridines

The oxidation chemistry of this compound is less explored. The pyridine ring is generally resistant to oxidation. However, radical-mediated oxidation at the methyl group of related thymine (B56734) structures, which can be initiated by reactive oxygen species, is a known pathway. nih.gov While not directly analogous, this suggests that under specific radical-generating conditions, the ester methyl group or other positions could be susceptible to oxidative transformation.

Cycloaddition and Pericyclic Reactions Involving the Nicotinate (B505614) System

The nicotinate core of this compound can potentially participate in cycloaddition and pericyclic reactions, although specific examples involving this exact substrate are not extensively documented. The reactivity would be governed by the electronic nature of the pyridine ring, which is influenced by the fluorine, hydroxyl/pyridone, and methyl ester substituents.

In the context of cycloaddition reactions, the electron-deficient nature of the fluorinated pyridine system makes it a potential candidate to act as a dienophile or dipolarophile. For instance, [3+2] cycloadditions are a powerful method for constructing five-membered heterocyclic rings. mdpi.comresearchgate.net In such reactions, a 1,3-dipole reacts with a dipolarophile. mdpi.com Fluorinated alkenes and heterocycles often serve as highly reactive dipolarophiles. mdpi.com It is plausible that the C4=C5 double bond of the nicotinate ring system could react with various 1,3-dipoles like azomethine ylides, nitrones, or nitrile oxides to form fused heterocyclic structures. researchgate.net

Diels-Alder, or [4+2]-cycloaddition, reactions are another possibility. While the aromatic pyridine ring is generally a poor diene, its dihydropyridine (B1217469) tautomers could potentially engage as either the diene or dienophile component. The reaction of 5-methylidene-imidazolones with dienes like cyclopentadiene (B3395910) has been shown to proceed to form spirocyclic compounds, demonstrating the viability of related heterocyclic systems in [4+2] cycloadditions. mdpi.com

Pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are governed by orbital symmetry rules. msu.eduyoutube.com While thermally induced electrocyclic ring-opening of a related cyclobutene (B1205218) can yield a conjugated butadiene, the reverse ring-closure is typically not observed due to ring strain relief. msu.edu Sigmatropic rearrangements, such as nih.govchimia.ch-hydrogen shifts, are also known in related cyclic triene systems. msu.edu For this compound, such reactions would likely require significant thermal or photochemical activation and would depend on the accessible tautomeric forms and conformations of the molecule.

Transition Metal-Catalyzed Transformations

Transition-metal catalysis offers a powerful toolkit for the functionalization of fluorinated heterocyclic compounds. chimia.ch These methods are attractive for their potential to form C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govchimia.ch

Cross-Coupling Reactions at Pyridine Substituent Sites

The pyridine ring of this compound possesses several sites amenable to transition metal-catalyzed cross-coupling reactions. The primary positions for such transformations would be the carbon atoms bearing the fluorine and hydroxyl groups. However, the hydroxyl groups at the C2 and C6 positions are poor leaving groups and would first need to be converted into more reactive functionalities, such as triflates (-OTf) or nonaflates (-ONf), to participate in catalytic cycles.

Once activated, these positions could undergo a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. mdpi.com

Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.

The C-F bond at the C5 position can also be a site for cross-coupling, although this typically requires specific catalytic systems capable of activating the strong carbon-fluorine bond. mdpi.com Palladium-catalyzed reactions of fluoroarenes with organozinc reagents have been demonstrated. mdpi.com

Table 2: Potential Cross-Coupling Reactions

C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. rsc.org For this compound, the C-H bond at the C4 position is a prime target for such transformations. These reactions typically employ a transition metal catalyst (often palladium, rhodium, or ruthenium) and a directing group on the substrate to achieve site-selectivity. rsc.org

Within the molecule, the ester group or one of the pyridone carbonyls could serve as an endogenous directing group to guide the catalyst to the C4-H bond. Palladium-catalyzed C-H activation has been successfully applied to functionalize the C3 position of a pyrazole (B372694) ring using a pyridin-2-yl directing group. nih.gov Similarly, nitrile directing groups have been used for the meta-C-H functionalization of arylacetic acids. rsc.org

Potential C-H functionalization reactions at the C4 position include:

C-H Arylation: Coupling with aryl halides or boronic acids.

C-H Alkylation: Introduction of alkyl groups using alkyl halides or other sources. nih.gov

C-H Acetoxylation: Installation of an acetoxy group using an oxidant like diacetoxyiodobenzene.

C-H Fluorination: Direct introduction of a fluorine atom using an electrophilic fluorine source, often involving a Pd(II)/Pd(IV) catalytic cycle. nih.gov

The success of these reactions would depend on identifying a suitable directing group strategy and optimizing the catalytic system to favor activation of the desired C-H bond over other potential reaction pathways. rsc.org

Design, Synthesis, and Evaluation of Derivatives and Analogues

Strategic Modifications at the Nicotinate (B505614) Ester Group

No research is publicly available that describes the targeted modification of the methyl ester group of Methyl 5-fluoro-2,6-dihydroxynicotinate to explore structure-activity relationships or to alter its physicochemical properties.

Systemic Variation of Substituents on the Pyridine (B92270) Ring

There are no published studies on the systematic variation of substituents on the pyridine ring of this compound. Such studies would typically involve the introduction or modification of functional groups at available positions on the pyridine core to probe their effects on the molecule's properties.

Functionalization and Derivatization of Hydroxyl Groups

While the derivatization of hydroxyl groups is a common strategy in medicinal chemistry to create prodrugs or to modify a compound's solubility and metabolic stability, no literature specifically documents the functionalization or derivatization of the two hydroxyl groups present in this compound.

Structure-Reactivity and Structure-Property Relationship Studies in Analogue Series

A critical component of drug discovery and materials science, the study of structure-reactivity and structure-property relationships, has not been reported for any analogue series of this compound. This indicates that a systematic investigation into how chemical structure influences the reactivity and physical properties of compounds related to this specific molecule has not been a focus of published research.

Theoretical and Computational Chemistry of Methyl 5 Fluoro 2,6 Dihydroxynicotinate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the electronic properties of organic molecules like Methyl 5-fluoro-2,6-dihydroxynicotinate.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis

DFT calculations can provide a detailed picture of the electronic landscape of this compound. The electronic structure determines the molecule's fundamental chemical properties. Key parameters derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom in the pyridine (B92270) ring, are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl groups and the carbon atom of the carbonyl group would exhibit positive potential.

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich dihydroxypyridine ring, while the LUMO may be distributed over the electron-withdrawing ester group and the pyridine ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and represents typical values for similar organic molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra. researchgate.net

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. worktribe.com By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. These predicted shifts, when compared with experimental data, can help assign signals to specific atoms within the molecule and confirm its structure. mdpi.comnih.gov For instance, the ¹⁹F chemical shift would be particularly sensitive to the electronic environment around the fluorine atom on the pyridine ring.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the ester and the pyridinone tautomer, and the C-F stretching. Comparing the calculated IR spectrum with the experimental one can aid in the assignment of vibrational bands and provide confidence in the determined structure.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3400-3600 |

| C=O (ester) | Stretching | 1700-1725 |

| C=O (ring) | Stretching | 1650-1670 |

| C=C / C=N | Ring Stretching | 1550-1620 |

| C-F | Stretching | 1100-1200 |

Note: This data is exemplary and based on typical frequency ranges for these functional groups.

Tautomeric Preference and Energetics

This compound can exist in several tautomeric forms due to the presence of hydroxyl groups on the pyridine ring, which can tautomerize to pyridone forms. The relative stability of these tautomers is crucial as it dictates the predominant form of the molecule under given conditions, which in turn affects its chemical and biological properties.

DFT calculations are an excellent tool for studying tautomerism. researchgate.netresearchgate.net By calculating the total electronic energies of all possible tautomers, one can determine their relative stabilities. The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is critical, as the polarity of the solvent can significantly influence tautomeric equilibria. researchgate.net Computational studies on similar heterocyclic systems, such as 5-fluorocytosine, have shown that the most stable tautomer can differ between the gas phase and an aqueous solution. researchgate.net For this compound, it is likely that the pyridone forms are more stable, particularly in polar solvents, due to favorable dipole interactions.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly popular, other computational methods can also be applied to study this compound.

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. researchgate.net These methods can provide highly accurate results, especially for molecular geometries and properties where electron correlation is important. However, their high computational cost often limits their application to smaller molecules or requires significant computational resources. They can be used to benchmark the results obtained from DFT calculations for greater confidence.

Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. rsc.org These methods are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescale simulations. While they are generally less accurate, they can be useful for initial conformational searches or for studying large sets of related molecules where relative trends are of interest.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

For example, one could investigate the mechanism of ester hydrolysis or substitution reactions on the pyridine ring. DFT calculations can be used to find the geometry of the transition state for a given reaction step. The energy barrier (activation energy) can then be calculated as the difference in energy between the reactants and the transition state. This information is invaluable for understanding the feasibility and kinetics of a reaction. Frequency calculations are performed on the transition state structure to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Quantitative Structure-Property Relationship (QSPR) Development for Derived Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. Computational chemistry plays a vital role in QSPR by providing a wide range of molecular descriptors that can be used to build these models.

For a series of derivatives of this compound, one could calculate various quantum chemical descriptors using the methods described above. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, Mulliken atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Geometrical Descriptors: Molecular surface area, volume.

These calculated descriptors can then be used as independent variables in a regression analysis to build a QSPR model that predicts a specific property of interest, such as solubility, melting point, or a measure of biological activity. Such models can be powerful tools for in silico screening and the rational design of new molecules with desired properties, guiding synthetic efforts towards the most promising candidates.

Applications As a Synthetic Building Block in Organic Chemistry

Utility in the Construction of Complex Heterocyclic Scaffolds

The structure of methyl 5-fluoro-2,6-dihydroxynicotinate is particularly well-suited for the construction of complex heterocyclic scaffolds. The dihydroxy-substituted pyridine (B92270) ring can be considered a key synthon for the elaboration of fused ring systems. The hydroxyl groups can undergo a variety of reactions, including O-alkylation, O-acylation, and conversion to leaving groups, which are pivotal steps in the formation of new heterocyclic rings.

For instance, the selective functionalization of the hydroxyl groups can be followed by intramolecular cyclization reactions to afford bicyclic and polycyclic systems. The presence of the fluorine atom at the 5-position not only influences the regioselectivity of these reactions but can also impart unique physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity to biological targets. The strategic manipulation of the hydroxyl and ester functionalities, in concert with the inherent reactivity of the pyridine nitrogen, provides a powerful platform for the synthesis of novel and intricate heterocyclic frameworks. Research into fluorinated heterocycles has demonstrated their significance as building blocks in pharmaceutical and agrochemical sciences.

Role as a Precursor to Advanced Organic Intermediates and Chiral Auxiliaries

This compound serves as an excellent starting material for the preparation of advanced organic intermediates. The differential reactivity of its functional groups allows for a stepwise and controlled introduction of molecular complexity. The hydroxyl groups can be transformed into triflates or other suitable leaving groups to enable palladium-catalyzed cross-coupling reactions. This opens up avenues for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, at the 2- and 6-positions of the pyridine ring.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond formations or other transformations. Furthermore, the fluorine substituent can direct lithiation or other metallation reactions to specific positions on the ring, providing a handle for further functionalization.

While the direct application of this compound as a chiral auxiliary is not extensively documented, its polyfunctional nature presents opportunities for the development of new chiral auxiliaries. By appending a chiral moiety to one of the functional groups, it is conceivable to induce stereoselectivity in subsequent reactions, thereby enabling the asymmetric synthesis of complex molecules.

Strategies for Polyfunctional Molecule Synthesis

The synthesis of polyfunctional molecules from this compound relies on the strategic and orthogonal manipulation of its various reactive sites. A key strategy involves the differential protection of the two hydroxyl groups. This allows for the selective modification of one hydroxyl group while the other remains masked, enabling a stepwise introduction of different functionalities.

Another important approach is to exploit the electronic effects of the fluorine atom and the ester group on the reactivity of the pyridine ring. These electron-withdrawing groups can influence the regioselectivity of both electrophilic and nucleophilic substitution reactions. For example, after conversion of a hydroxyl group to a leaving group, nucleophilic aromatic substitution can be employed to introduce a variety of substituents.

The combination of these strategies—differential protection, selective functionalization of the hydroxyl and ester groups, and leveraging the inherent reactivity of the fluorinated pyridine core—provides a robust toolkit for the synthesis of a diverse range of polyfunctional molecules from this single, versatile building block.

Potential Applications in Supramolecular Chemistry Components

The structural features of this compound make it an attractive candidate for the design of components for supramolecular chemistry. The hydroxyl groups and the pyridine nitrogen are capable of forming hydrogen bonds, which are fundamental interactions in the self-assembly of supramolecular architectures. The planar nature of the pyridine ring can also facilitate π-π stacking interactions with other aromatic systems.

The presence of a fluorine atom can introduce additional non-covalent interactions, such as halogen bonding and orthogonal multipolar interactions, which can contribute to the stability and specificity of supramolecular assemblies. Studies on fluorobenzene-nucleobase interactions have highlighted the role of fluorine in directing molecular recognition processes. nih.gov The interplay between hydrogen bonding and π-π stacking is crucial in governing molecular self-assembly, and the introduction of fluorine can modulate these interactions. rsc.org

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and reaction monitoring of "Methyl 5-fluoro-2,6-dihydroxynicotinate." Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products.

A typical Reverse-Phase HPLC (RP-HPLC) method can be employed for routine analysis. The separation is generally achieved on a C18 column, which is well-suited for retaining and separating moderately polar compounds like "this compound." The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of all components in a complex reaction mixture.

Reaction monitoring by HPLC allows chemists to track the consumption of reactants and the formation of the product in real-time. Small aliquots of the reaction mixture are withdrawn at various time points, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the reaction's progress, helping to optimize reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile By-products and Related Substance Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of "this compound" synthesis, GC is primarily used to detect and quantify volatile by-products, residual solvents, and certain low molecular weight impurities that may be present in the final product or reaction intermediates.

Due to the polar nature and potentially low volatility of "this compound" and its hydroxylated impurities, direct GC analysis can be challenging. Therefore, a derivatization step is often necessary to convert these polar analytes into more volatile and thermally stable derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces active hydrogens in hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For enhanced specificity and identification, a mass spectrometer (MS) can be used as the detector (GC-MS).

Table 2: Example GC Method Parameters for Volatile Impurity Analysis (after derivatization)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are crucial for comprehensive mixture analysis and impurity profiling. mdpi.com These methods provide not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the structural elucidation of unknown impurities. mdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly well-suited for analyzing "this compound" and its non-volatile or thermally labile impurities. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The first mass analyzer (MS1) can be set to scan for all ions or to select a specific precursor ion. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process provides a unique fragmentation pattern, or "fingerprint," for each compound, aiding in its identification.

GC-MS (Gas Chromatography-Mass Spectrometry) is employed for the analysis of volatile and semi-volatile impurities, often after derivatization. The gas chromatograph separates the components, and the mass spectrometer provides mass spectra for each eluting peak. This allows for the identification of impurities by comparing their mass spectra to libraries of known compounds or through interpretation of the fragmentation patterns.

Impurity profiling is a critical aspect of pharmaceutical development, and these hyphenated techniques are essential for detecting, identifying, and quantifying impurities, even at trace levels. chromatographyonline.com

Quantitative Spectrophotometric and Chromatographic Methods for Research Scale

For routine quantitative analysis at the research scale, both spectrophotometric and chromatographic methods can be developed and validated.

Quantitative UV-Vis Spectrophotometry can be a simple and rapid method for determining the concentration of "this compound" in solutions, provided that it has a distinct chromophore and that there are no interfering substances that absorb at the same wavelength. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Quantitative HPLC is a more specific and widely used method for the accurate quantification of "this compound." An internal or external standard method can be used. In the external standard method, a calibration curve is generated by plotting the peak area of the analyte against the concentration of a series of standards. The concentration of the analyte in a sample is then calculated from its peak area using this calibration curve. This method is highly precise and accurate and is the preferred method for potency and purity assays.

Table 3: Comparison of Quantitative Methods

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Measures absorbance of light | Rapid, simple, inexpensive | Low specificity, susceptible to interference |

| Quantitative HPLC | Separation followed by detection | High specificity, high accuracy, high precision | More complex, requires specialized equipment |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and novel synthetic routes to Methyl 5-fluoro-2,6-dihydroxynicotinate and its analogs is a primary area for future research. While classical methods for pyridine (B92270) synthesis exist, contemporary advancements in catalysis offer pathways to more sustainable and versatile production.

Key Research Thrusts:

Advanced Catalytic Systems: Research into transition-metal-catalyzed reactions, such as Rhodium(III)-catalyzed C-H functionalization, could provide direct and atom-economical routes to multi-substituted fluorinated pyridines. nih.gov These methods could allow for the late-stage introduction of the fluorine atom or other substituents, enhancing molecular diversity.

Enzymatic and Biocatalytic Approaches: The use of biocatalysts, such as nitrile-hydrolyzing enzymes or lipases, presents a green alternative to traditional chemical synthesis. frontiersin.orgnih.gov Future work could focus on engineering enzymes to specifically recognize and transform precursors into the target molecule under mild, aqueous conditions, potentially offering high stereoselectivity and reducing environmental impact. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to batch processes. nih.govpharmafeatures.com Developing a continuous flow process for the synthesis of this compound could enable more efficient and automated production. This approach is particularly advantageous for handling potentially hazardous reagents or intermediates. pharmafeatures.com

Novel Fluorination Techniques: The introduction of the fluorine atom is a critical step. Research into modern electrophilic fluorinating agents like SelectFluor™ or nucleophilic fluorination of pyridine N-oxides could offer safer and more efficient alternatives to traditional methods. rsc.orgmdpi.com

Table 1: Potential Novel Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Rh(III)-Catalyzed C-H Functionalization | High atom economy, direct functionalization of pyridine core. nih.gov | Development of specific catalysts, optimization of reaction conditions for the dihydroxy-substituted ring. |

| Enzymatic Synthesis | Green chemistry, high selectivity, mild reaction conditions. frontiersin.org | Enzyme screening and engineering, development of whole-cell biocatalysis processes. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process automation, and control. nih.gov | Reactor design, optimization of residence time and temperature, integration with real-time analytics. |

| Pyridine N-oxide Fluorination | Novel route for meta-fluorination of the pyridine ring. rsc.org | Synthesis of the appropriate N-oxide precursor, optimization of fluorination conditions. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the structural, electronic, and reactive properties of this compound is essential for its effective application. Advanced spectroscopic and computational methods are poised to provide unprecedented levels of detail.

Spectroscopic Elucidation:

Multidimensional NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the proton and carbon signals, especially given the substituted nature of the pyridine ring. ipb.pt

Advanced Techniques: NOESY experiments could reveal through-space correlations, providing insights into the molecule's preferred conformation. ipb.pt Furthermore, 1H-15N HMBC spectroscopy could be employed to confirm the nitrogen environment within the heterocyclic ring. ipb.ptresearchgate.net These methods are vital for structural verification and for studying intermolecular interactions.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can predict key properties such as molecular geometry, electronic structure, and vibrational frequencies, which can then be correlated with experimental spectroscopic data. numberanalytics.com

Mechanistic Studies: Computational modeling can be used to investigate the reaction mechanisms of its synthesis and subsequent transformations. numberanalytics.com This includes mapping potential energy surfaces, identifying transition states, and calculating activation barriers, thereby guiding the optimization of reaction conditions.

Table 2: Spectroscopic and Computational Methods for Analysis

| Method | Type | Information Gained |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Spectroscopic | Unambiguous assignment of ¹H and ¹³C nuclei, confirmation of molecular structure. ipb.pt |

| NOESY | Spectroscopic | Through-space proton correlations, conformational analysis. ipb.pt |

| Density Functional Theory (DFT) | Computational | Prediction of electronic structure, reactivity, stability, and spectroscopic properties. numberanalytics.com |

| Molecular Mechanics (MM) | Computational | Simulation of large systems and prediction of conformational energies. numberanalytics.com |

Integration with Automation and Artificial Intelligence in Chemical Discovery

Key Opportunities:

AI-Driven Retrosynthesis: AI algorithms can analyze vast chemical databases to propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.govyoutube.com This can reduce personal bias and identify more cost-effective pathways. youtube.com

Automated Synthesis Platforms: Robotic systems, or "RoboChemists," can perform high-throughput experimentation to rapidly screen different catalysts, solvents, and reaction conditions. numberanalytics.comsciencedaily.com This accelerates the optimization of synthetic procedures, leading to higher yields and purity with minimal human intervention. pharmafeatures.com

Machine Learning for Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of derivatives of this compound. numberanalytics.commindmapai.app This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising characteristics. pharmafeatures.com

Table 3: Role of AI and Automation in Research

| Technology | Application Area | Expected Impact |

|---|---|---|

| Artificial Intelligence (AI) | Retrosynthetic planning, reaction outcome prediction. nih.govyoutube.com | Accelerated discovery of novel synthetic routes, reduced experimental failures. mindmapai.app |

| Robotic Automation | High-throughput screening, automated synthesis. sciencedaily.com | Faster optimization of reaction conditions, increased reproducibility. pharmafeatures.com |

Expanding the Scope of Synthetic Utility in Complex Molecule Assembly

This compound is a versatile chemical building block with significant potential for the synthesis of more complex and high-value molecules. The strategic placement of its functional groups allows for a wide range of subsequent chemical transformations.

Potential Applications:

Medicinal Chemistry: Fluorinated heterocyclic compounds are prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.gov This molecule can serve as a scaffold for the synthesis of new bioactive compounds.

Macrocycle Synthesis: The ester and hydroxyl groups make it a suitable precursor for the construction of macrocyclic structures, such as macrolactones, which are found in many biologically active natural products. frontiersin.orgnih.gov Dioxinone derivatives, which share some structural similarities, are valuable intermediates in the synthesis of such complex molecules. frontiersin.org

Cross-Coupling Reactions: The pyridine ring can be further functionalized through various cross-coupling reactions, allowing for the attachment of diverse molecular fragments and the construction of elaborate molecular architectures. nih.gov

Table 4: Potential Synthetic Transformations and Applications

| Functional Group | Reaction Type | Potential Product Class | Application Area |

|---|---|---|---|

| Hydroxyl Groups | Etherification, Esterification | Substituted Pyridine Ethers/Esters | Medicinal Chemistry, Materials Science |

| Methyl Ester | Amidation, Reduction, Grignard Reaction | Nicotinamides, Pyridine Methanols | Pharmaceuticals, Agrochemicals |

| Pyridine Ring | C-H Functionalization, Cross-Coupling | Poly-substituted Heterocycles | Complex Molecule Synthesis |

| Combined Functionality | Intramolecular Cyclization | Fused Heterocyclic Systems | Novel Scaffolds for Drug Discovery |

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-fluoro-2,6-dihydroxynicotinate?

- Methodological Answer : Synthesis optimization involves selecting fluorination agents (e.g., Selectfluor®) and esterification conditions. For example, highlights the use of phosphonotripeptide coupling strategies for fluorinated nicotinates, suggesting that coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) may enhance yield. Temperature control (e.g., reflux in anhydrous THF at 60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical steps . Monitor intermediates using TLC and confirm purity via HPLC (as in ) to ensure reproducibility .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., fluorine at C5, hydroxyl groups at C2/C6). F NMR can resolve fluorine-environment specificity .

- X-ray Crystallography : demonstrates the utility of single-crystal X-ray diffraction for resolving dihydroxypyrimidine analogs, identifying hydrogen-bonding networks critical for stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What initial biological screening assays are suitable for assessing its bioactivity?

- Methodological Answer :

- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, referencing ’s protocols for 5-fluoro-2’-deoxyuridine (FUDR) .

- Antioxidant Activity : Measure ROS scavenging using DPPH or ABTS assays, as in ’s SOD/CAT/MDA kits .

- Enzyme Inhibition : Test against thymidylate synthase (TS) or dihydrofolate reductase (DHFR), common targets for fluoropyrimidines .

Q. What are the recommended safety protocols for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid ignition sources, as combustion may release CO, NO, and fluorinated gases .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity in cancer models?

- Methodological Answer :

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, as in ’s approach for DFP-11207 .

- Metabolomics : Track thymidine/pyrimidine pool imbalances via LC-MS, a hallmark of fluorouracil analogs .

- Protein Binding : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study interactions with TS or DNA .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity, as seen in ’s prodrug strategies .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations, ensuring compatibility with biological assays .

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability, referencing ’s pharmacokinetic models .

Q. What methodologies are effective for pharmacokinetic (PK) profiling?

- Methodological Answer :

- Plasma Stability : Conduct LC-MS/MS to measure half-life in rodent plasma, using protocols from ’s HPLC-based assays .

- Tissue Distribution : Administer radiolabeled F analogs and perform PET imaging or autoradiography .

- Metabolite Identification : Use HR-MS/MS to detect urinary metabolites (e.g., glucuronide conjugates) .

Q. How should researchers resolve contradictions in cytotoxicity data across assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., ATP-based viability vs. clonogenic assays) .